N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide
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Overview
Description
N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide is a synthetic organic compound that features a benzamide core with a cyclopropyl group, a hydroxy group, and a trifluoroethoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyclopropyl Group: This step might involve cyclopropanation reactions, such as the Simmons-Smith reaction.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced using nucleophilic substitution reactions with trifluoroethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide can be reduced to an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance binding affinity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-4-hydroxy-benzamide: Lacks the trifluoroethoxy group.
4-Hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide: Lacks the cyclopropyl group.
N-Cyclopropyl-3-(2,2,2-trifluoroethoxy)-benzamide: Lacks the hydroxy group.
Uniqueness
The combination of the cyclopropyl, hydroxy, and trifluoroethoxy groups in N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide may confer unique properties, such as enhanced stability, specific binding interactions, and distinct reactivity patterns.
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)6-19-10-5-7(1-4-9(10)17)11(18)16-8-2-3-8/h1,4-5,8,17H,2-3,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHURMYPMQMBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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